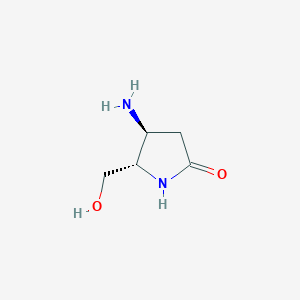
(4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as 4S,5S-dihydroxyproline or DHP, is an amino acid derivative that has a unique structure and properties. In
Mecanismo De Acción
The mechanism of action of (4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one is not fully understood. However, it is believed that DHP exerts its biological effects through the modulation of collagen synthesis and degradation. DHP has been shown to stimulate the production of collagen and inhibit the activity of collagen-degrading enzymes, such as matrix metalloproteinases (MMPs). This mechanism of action may underlie the potential therapeutic effects of DHP in collagen-related diseases.
Efectos Bioquímicos Y Fisiológicos
(4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that DHP can stimulate the proliferation and differentiation of chondrocytes, which are the cells responsible for the maintenance and repair of cartilage tissue. DHP has also been shown to enhance the synthesis of extracellular matrix components, such as collagen, glycosaminoglycans, and proteoglycans. In addition, DHP has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic effects in collagen-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily synthesized and purified. DHP is also relatively inexpensive compared to other amino acid derivatives. However, one limitation of DHP is its low bioavailability, which may limit its potential therapeutic applications. In addition, DHP may have limited solubility in certain solvents, which may affect its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on (4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one. One direction is the further investigation of its potential therapeutic applications in collagen-related diseases, such as osteoarthritis and skin aging. Another direction is the development of new synthesis methods for DHP that can improve its bioavailability and solubility. Additionally, the use of DHP in the development of biomaterials for tissue engineering and regenerative medicine is an area of growing interest. Overall, the unique structure and properties of (4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one make it a promising compound for further research and development.
Métodos De Síntesis
(4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one can be synthesized through various methods. One of the most common methods is the stereoselective synthesis of DHP from L-proline. This method involves the use of a chiral auxiliary to control the stereochemistry of the product. Another method is the enzymatic synthesis of DHP using proline hydroxylase, which is a natural enzyme that catalyzes the hydroxylation of proline to form DHP.
Aplicaciones Científicas De Investigación
(4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, DHP has been investigated as a potential drug candidate for the treatment of collagen-related diseases, such as osteoarthritis and skin aging. DHP has also been studied for its potential use as a chiral building block in the synthesis of biologically active compounds. In addition, DHP has been investigated for its potential applications in the development of biomaterials, such as hydrogels and scaffolds, for tissue engineering and regenerative medicine.
Propiedades
Número CAS |
195525-48-5 |
|---|---|
Nombre del producto |
(4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one |
Fórmula molecular |
C5H10N2O2 |
Peso molecular |
130.15 g/mol |
Nombre IUPAC |
(4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C5H10N2O2/c6-3-1-5(9)7-4(3)2-8/h3-4,8H,1-2,6H2,(H,7,9)/t3-,4+/m0/s1 |
Clave InChI |
YXKADSVMOZBVTO-IUYQGCFVSA-N |
SMILES isomérico |
C1[C@@H]([C@H](NC1=O)CO)N |
SMILES |
C1C(C(NC1=O)CO)N |
SMILES canónico |
C1C(C(NC1=O)CO)N |
Sinónimos |
2-Pyrrolidinone,4-amino-5-(hydroxymethyl)-,(4S,5S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64768.png)


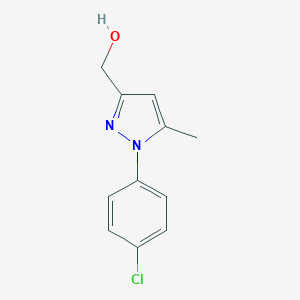

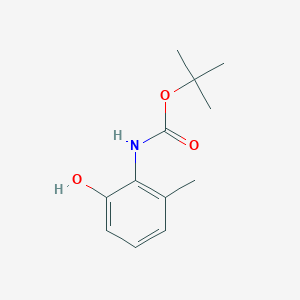

![[3-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B64780.png)
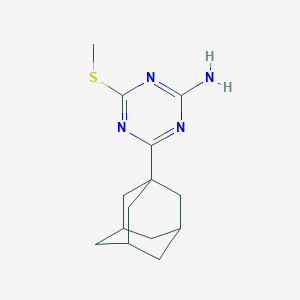
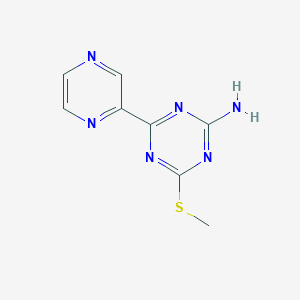
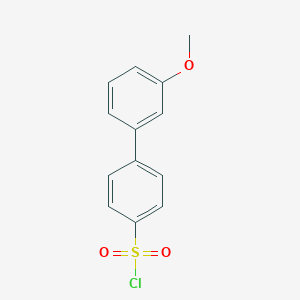
![4-Chloro-6-fluoropyrido[3,4-D]pyrimidine](/img/structure/B64790.png)
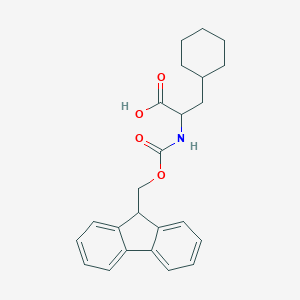
![3-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B64797.png)